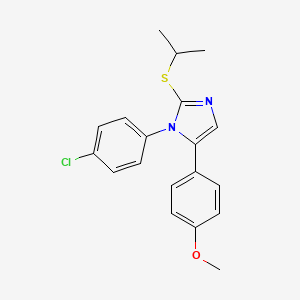

![molecular formula C12H19N3O3S B2778715 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097926-02-6](/img/structure/B2778715.png)

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

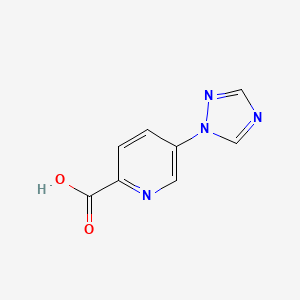

The compound “2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one” is likely to be an organic compound given its structure. It contains a methanesulfonyl group attached to a piperidine ring, which is further attached to a pyridazinone ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyridazinone rings suggests that this compound may have a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The methanesulfonyl group is often involved in substitution reactions, while the pyridazinone ring may undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the methanesulfonyl group and the carbonyl group in the pyridazinone ring could impact its solubility in different solvents .Scientific Research Applications

Catalytic Applications

A significant application of compounds related to 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one is in catalysis. Tamaddon and Azadi (2018) described the use of Nicotinium methane sulfonate (NMS), a structurally similar compound, as a bi-functional catalyst for the synthesis of 2-amino-3-cyanopyridines, demonstrating its efficiency and reusability in catalytic processes (Tamaddon & Azadi, 2018).

Microbial Metabolism

Methanesulfonic acid, a component in the structure of the compound , is a key intermediate in the biogeochemical cycling of sulfur. Kelly and Murrell (1999) explored its use by various aerobic bacteria as a sulfur and carbon source, highlighting its biological significance and potential applications in microbial metabolism studies (Kelly & Murrell, 1999).

Chemical Synthesis

The compound's structural elements are also useful in chemical synthesis. An, Zheng, and Wu (2014) developed a method involving similar compounds for synthesizing methanesulfonohydrazides, showcasing their potential in creating complex organic structures (An, Zheng, & Wu, 2014).

Enzyme System Studies

Compounds like 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one can be analogues for studying enzyme systems. Gunsalus, Romesser, and Wolfe (1978) synthesized analogues of methyl-coenzyme M to investigate their substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-methyl-2-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c1-10-3-4-12(16)15(13-10)9-11-5-7-14(8-6-11)19(2,17)18/h3-4,11H,5-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHJSEAQLSMKGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromonicotinamide](/img/structure/B2778636.png)

![N-(benzo[d]thiazol-5-yl)propionamide](/img/structure/B2778637.png)

![[2-(Butan-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2778642.png)

![Carbamic acid, [(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-, phenylmethyl ester oxalate](/img/structure/B2778643.png)

![(6-Ethoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2778645.png)

![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2778647.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2778654.png)